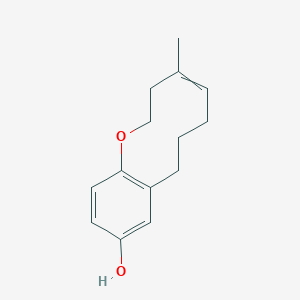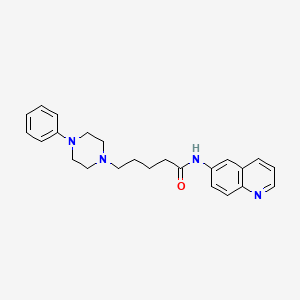
4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide is a complex organic compound characterized by its molecular formula C24H28N4O and a molecular mass of 388.51 g/mol. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with piperazine and phenyl-containing compounds under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in large quantities.
化学反応の分析
Types of Reactions: 4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can lead to the formation of various substituted quinolines.
科学的研究の応用
4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
4-Phenyl-N-6-quinolinyl-1-piperazinepentanamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but may have different attached groups.
Phenyl-containing compounds: These compounds include phenyl groups but lack the quinoline and piperazine components.
The uniqueness of this compound lies in its combination of the quinoline, piperazine, and phenyl groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
1187395-74-9 |
|---|---|
分子式 |
C24H28N4O |
分子量 |
388.5 g/mol |
IUPAC名 |
5-(4-phenylpiperazin-1-yl)-N-quinolin-6-ylpentanamide |
InChI |
InChI=1S/C24H28N4O/c29-24(26-21-11-12-23-20(19-21)7-6-13-25-23)10-4-5-14-27-15-17-28(18-16-27)22-8-2-1-3-9-22/h1-3,6-9,11-13,19H,4-5,10,14-18H2,(H,26,29) |
InChIキー |
BUKPQSHCTDFANB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCC(=O)NC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


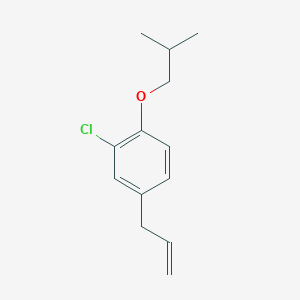
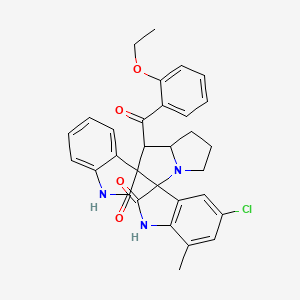

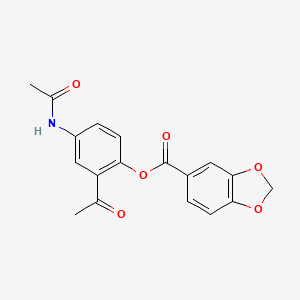
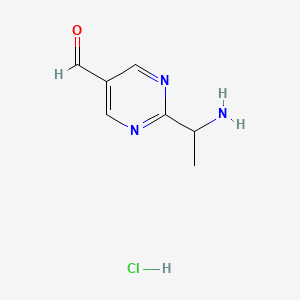
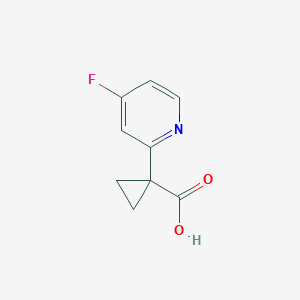

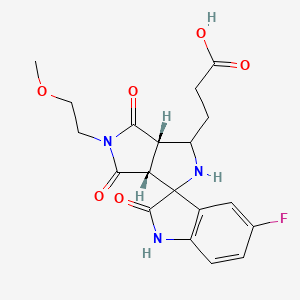
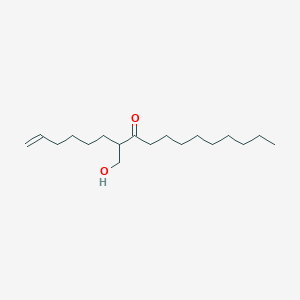
amine](/img/structure/B15174643.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
